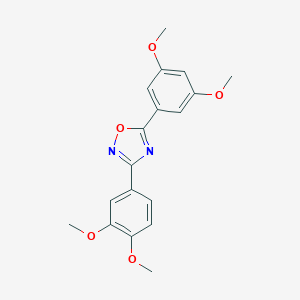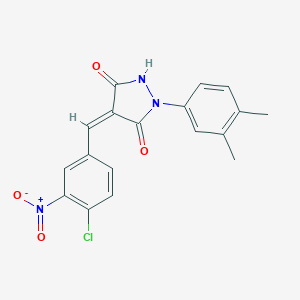![molecular formula C29H28BrNO5 B301944 (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301944.png)
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BMAA, is a naturally occurring neurotoxin that has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. BMAA is produced by certain types of cyanobacteria, which are commonly found in freshwater and marine environments. In
作用机制
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is believed to exert its toxic effects through the inhibition of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in a variety of brain functions, including learning and memory. When glutamate receptors are inhibited, the normal functioning of neurons is disrupted, leading to neuronal death and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. Studies have shown that this compound can induce oxidative stress, disrupt mitochondrial function, and activate inflammatory pathways in the brain. This compound has also been shown to alter the levels of various neurotransmitters in the brain, including glutamate, dopamine, and serotonin.
实验室实验的优点和局限性
The use of (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments has several advantages, including its ability to induce neurodegeneration and mimic the effects of certain neurodegenerative diseases. However, there are also limitations to its use, including the fact that it is a naturally occurring toxin and may not accurately reflect the effects of synthetic compounds.
未来方向
Future research on (9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid should focus on further elucidating its mechanism of action and exploring its potential as a therapeutic target for neurodegenerative diseases. Additionally, research should be conducted to identify the sources of this compound in the environment and to develop strategies for reducing exposure to this toxin. Finally, more studies should be conducted to assess the potential health effects of this compound in humans and other animals.
合成方法
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized through a variety of methods, including the reaction of 5-bromo-2-hydroxybenzoic acid with N-benzylglycine, followed by the addition of acetic anhydride and sodium acetate. Another method involves the reaction of 5-bromo-2-hydroxybenzoic acid with N-benzylglycine methyl ester, followed by the addition of acetic anhydride and sodium acetate. Both methods result in the formation of this compound.
科学研究应用
(9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been the subject of extensive scientific research due to its potential link to neurodegenerative diseases. Studies have shown that this compound can accumulate in the brain and cause damage to neurons, leading to cognitive impairment and motor dysfunction. This compound has also been linked to the development of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects nerve cells in the brain and spinal cord.
属性
分子式 |
C29H28BrNO5 |
|---|---|
分子量 |
550.4 g/mol |
IUPAC 名称 |
2-[9-[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C29H28BrNO5/c1-17-8-10-18(11-9-17)16-36-25-13-12-19(30)14-20(25)27-28-21(4-2-6-23(28)32)31(15-26(34)35)22-5-3-7-24(33)29(22)27/h8-14,27H,2-7,15-16H2,1H3,(H,34,35) |
InChI 键 |
ULKVTNIVPVXYQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3C4=C(CCCC4=O)N(C5=C3C(=O)CCC5)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)


![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301886.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301890.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301891.png)